Product packaging for Fumiquinazoline C(Cat. No.:)

Fumiquinazoline C

Cat. No.: B1245106
M. Wt: 443.5 g/mol
InChI Key: POEYRUBMWIOMTB-LTQSKDJASA-N
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Description

Discovery and Historical Context of Fumiquinazolines

The fumiquinazolines, a subclass of quinazoline (B50416) alkaloids, were first described in the early 1990s. rsc.orgscielo.br Specifically, fumiquinazolines A-G were initially isolated from a strain of Aspergillus fumigatus derived from the gastrointestinal tract of the marine fish Pseudolabrus japonicus. scielo.brnih.gov This discovery was the result of a search for cytotoxic compounds from marine microorganisms. nih.gov Fumiquinazoline C is a heptacyclic organic compound formed through the oxidative spirocyclization of Fumiquinazoline A. nih.govacs.org Its complex structure includes an imidazoindole, an oxaspiro, and an azaspiro compound. nih.gov The core scaffold of fumiquinazolines, pyrazino[2,1-b]quinazoline-3,6-dione, is biosynthetically derived from the condensation of anthranilic acid with two other amino acids. nih.gov

This compound and related compounds are primarily produced by various fungi, particularly from the genus Aspergillus. mdpi.comresearchgate.net These fungi are found in both terrestrial and marine environments. rsc.orgacs.org

Aspergillus fumigatus is a well-documented producer of this compound. nih.govnih.govresearchgate.net It has been isolated from various strains of this fungus, including those found as endophytes in plants like Grewia asiatica and those from marine environments. tandfonline.comnih.gov In fact, fumiquinazolines are one of three families of secondary metabolites isolated from all tested strains in a study involving forty strains of A. fumigatus. nih.gov

Aspergillus flavipes has also been identified as a source of fumiquinazoline-type alkaloids. researchgate.netcolab.wstandfonline.comresearchgate.net Research utilizing the "one strain many compounds" (OSMAC) strategy has led to the isolation of new fumiquinazoline derivatives from this species. tandfonline.com

Aspergillus versicolor is another fungal species known to produce a variety of fumiquinazoline-related alkaloids. rsc.orgresearchgate.net Strains of A. versicolor isolated from marine organisms have been a particularly rich source of these compounds. rsc.orgacs.org

Other fungal species from which fumiquinazoline alkaloids have been isolated include Penicillium thymicola, Chaetomium sp., and Acremonium sp. mdpi.comrsc.orgresearchgate.net

Table 1: Fungal Sources of this compound and Related Alkaloids

Fungal SpeciesEnvironmentReference
Aspergillus fumigatusMarine Fish, Endophytic nih.govnih.govresearchgate.nettandfonline.com
Aspergillus flavipesSoil, Wetland Mud researchgate.netcolab.wstandfonline.comresearchgate.net
Aspergillus versicolorMarine Gorgonian rsc.orgresearchgate.netacs.orgnih.gov
Aspergillus nidulansMarine Mangrove mdpi.comresearchgate.net
Aspergillus sp.Marine Sponge rsc.orgrsc.org
Penicillium thymicolaTerrestrial mdpi.comresearchgate.net
Chaetomium sp.Terrestrial researchgate.net
Acremonium sp.Marine Tunicate rsc.org
Scedosporium apiospermumMarine Coral researchgate.net

Marine fungi are recognized as a prolific source of structurally diverse fumiquinazoline alkaloids. rsc.orgtandfonline.commdpi.com These fungi inhabit a wide range of marine organisms, including fish, sponges, corals, and mangrove plants. mdpi.comrsc.org For instance, Aspergillus fumigatus M580, isolated from the sea cucumber Colochirus quadrangularis, produces this compound, D, and J. tandfonline.com Similarly, Aspergillus nidulans MA-143, an endophytic fungus from the leaves of the marine mangrove plant Rhizophora stylosa, was found to produce new quinazolinone alkaloids. mdpi.comresearchgate.net The investigation of marine-derived fungi continues to yield novel fumiquinazoline analogues with potential biological activities. rsc.orgmdpi.com

Natural Occurrence and Producing Organisms

Significance as a Natural Product and Secondary Metabolite in Research

This compound holds significance in research primarily as a secondary metabolite with interesting biological properties. rsc.orgfapesp.br Secondary metabolites are compounds produced by organisms that are not directly involved in normal growth, development, or reproduction, but often have important ecological functions. fapesp.br

The production of this compound is an energy-intensive process for the fungus, suggesting it provides an adaptive advantage. fapesp.br Research indicates that this compound, which is present in the conidia (asexual spores) of Aspergillus fumigatus, plays a protective role. fapesp.brresearchgate.netleibniz-hki.de It appears to deter predation by organisms like amoebas and may protect the fungus from the defense cells of the mammalian immune system by inhibiting phagocytosis. fapesp.brresearchgate.net

The biosynthesis of this compound is a complex process involving several genes and enzymes, including nonribosomal peptide synthetases (NRPS). acs.orgnih.gov The study of its biosynthetic pathway provides insights into how fungi create complex chemical structures. acs.orgnih.gov Furthermore, research has shown that the production of this compound can be significantly enhanced by using epigenetic modifiers like valproic acid, which upregulates the expression of the genes in its biosynthetic cluster. nih.govresearchgate.net This has implications for the biotechnological production of this and other valuable secondary metabolites. nih.gov

The diverse biological activities reported for fumiquinazoline alkaloids, including cytotoxic and antimicrobial properties, make them attractive targets for further investigation in drug discovery. nih.govrsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21N5O4 B1245106 Fumiquinazoline C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H21N5O4

Molecular Weight

443.5 g/mol

IUPAC Name

(1R,2'S,3'aS,12S,14S)-2',12-dimethylspiro[13-oxa-2,10,17-triazatetracyclo[10.3.2.02,11.04,9]heptadeca-4,6,8,10-tetraene-14,4'-3,3a-dihydro-2H-imidazo[1,2-a]indole]-1',3,16-trione

InChI

InChI=1S/C24H21N5O4/c1-12-19(31)28-16-10-6-4-8-14(16)24(22(28)25-12)11-17-18(30)27-23(2,33-24)21-26-15-9-5-3-7-13(15)20(32)29(17)21/h3-10,12,17,22,25H,11H2,1-2H3,(H,27,30)/t12-,17+,22-,23-,24-/m0/s1

InChI Key

POEYRUBMWIOMTB-LTQSKDJASA-N

Isomeric SMILES

C[C@H]1C(=O)N2[C@H](N1)[C@]3(C[C@@H]4C(=O)N[C@@](O3)(C5=NC6=CC=CC=C6C(=O)N45)C)C7=CC=CC=C72

Canonical SMILES

CC1C(=O)N2C(N1)C3(CC4C(=O)NC(O3)(C5=NC6=CC=CC=C6C(=O)N45)C)C7=CC=CC=C72

Synonyms

fumiquinazoline C

Origin of Product

United States

Biosynthesis of Fumiquinazoline C

Precursor Identification and Building Blocks

The biosynthesis of the fumiquinazoline alkaloid family, including Fumiquinazoline C, originates from three fundamental precursor molecules. ebi.ac.uk Scientific studies have identified these core building blocks as one molecule of L-tryptophan, two molecules of L-alanine, and one molecule of the non-proteinogenic amino acid, anthranilate. ebi.ac.ukacs.orgnih.govnih.gov The assembly of these units forms the foundational scaffold of the fumiquinazoline series, beginning with the simplest member, Fumiquinazoline F. uniprot.orgnih.govacs.org

Building BlockQuantity per MoleculeRole
L-Tryptophan1Forms the indole (B1671886) and part of the pyrazino-quinazoline core
L-Alanine2One molecule is incorporated into the initial core; the second is added in a later modification step
Anthranilate1Forms the quinazoline (B50416) portion of the core structure

Fumiquinazoline Biosynthetic Gene Cluster (fmq BGC) Characterization

The enzymatic pathway for fumiquinazoline synthesis is encoded by a set of contiguous genes known as the fumiquinazoline (fmq) biosynthetic gene cluster (BGC). nih.govresearchgate.netresearchgate.net Located on chromosome 6 of Aspergillus fumigatus Af293, this cluster comprises the genes fmqA, fmqB, fmqC, and fmqD, which code for the essential enzymes that construct the increasingly complex alkaloid scaffolds. nih.govmdpi.com The cluster notably includes genes for two nonribosomal peptide synthetases (NRPSs) and two flavoproteins. ebi.ac.ukacs.orgnih.govnih.gov Expression of the fmq BGC is specifically associated with the development of asexual spores (conidia), and the final product, this compound, is selectively accumulated in these spores. nih.govnih.gov

The coordinated action of four key enzymes encoded by the fmq cluster is required to synthesize this compound. These enzymes perform the sequential condensation and modification reactions that build the final heptacyclic structure.

NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes. In the fmq pathway, two distinct NRPS enzymes are crucial.

FmqA (Af12080): This is a large, trimodular NRPS responsible for assembling the initial tricyclic scaffold, Fumiquinazoline F (FQF). acs.orgnih.govuniprot.org Its three modules sequentially activate and link the precursor building blocks: module one for anthranilate, module two for L-tryptophan, and module three for L-alanine. uniprot.orgresearchgate.net Notably, the second module contains an epimerization (E) domain that converts L-tryptophan to D-tryptophan, which is essential for the correct stereochemistry of the final product. uniprot.org The enzyme is localized within cellular vesicles, which may be related to toxisome-like structures. mdpi.comnih.gov

FmqC (Af12050): This is a smaller, monomodular NRPS that acts later in the pathway. uniprot.orgmdpi.comresearchgate.net It functions in tandem with the flavoprotein FmqB to convert FQF into Fumiquinazoline A (FQA). acs.orguniprot.orgnih.gov FmqC is responsible for activating a second molecule of L-alanine and catalyzing its addition to an oxidized FQF intermediate, which is followed by an intramolecular cyclization to form the characteristic imidazolindolone ring system of FQA. uniprot.orgacs.orguniprot.org FmqC is a cytosolic enzyme whose activity can be regulated by phosphorylation via the MAPK kinase MpkA. mdpi.comnih.govnih.gov

Enzyme (Gene)TypeFunctionSubstrate(s)Product
FmqA (Af12080)Trimodular NRPSAssembles the foundational tricyclic scaffoldAnthranilate, L-Tryptophan, L-AlanineFumiquinazoline F (FQF)
FmqC (Af12050)Monomodular NRPSAdds a second alanine (B10760859) residue to an oxidized intermediateL-Alanine, Oxidized FQFFumiquinazoline A (FQA)

Flavoproteins are enzymes that use flavin cofactors (like FAD) to catalyze redox reactions. Two such enzymes are essential for generating the structural complexity of fumiquazolines.

FmqB (Af12060): This FAD-dependent monooxygenase works in concert with FmqC to convert FQF to FQA. uniprot.orguniprot.orgresearchgate.net Its specific role is to oxidize the indole side chain of FQF at the 2',3'-double bond. uniprot.orgacs.orguniprot.org This epoxidation step activates the indole ring, preparing it for the subsequent acylation by the L-alanyl-thioester from FmqC. uniprot.orgresearchgate.net Like FmqC, FmqB is located in the cytosol. mdpi.comnih.gov

FmqD (Af12070): This FAD-dependent oxidoreductase catalyzes the final enzymatic step in the pathway: the conversion of FQA to this compound (FQC). acs.orgnih.govuniprot.org It introduces the third and final layer of complexity by forming the spirohemiaminal structure of FQC. acs.orgnih.gov The enzyme functions as an FAD-dependent amide oxidase, a rare activity that creates a transient imine within the pyrazinone ring of FQA, which is then attacked by an intramolecular nucleophile to yield the heptacyclic FQC. acs.orgnih.govnih.gov FmqD is secreted and localizes to the cell wall of the conidial spores, ensuring the final product is directed to this protective outer layer. mdpi.comnih.govnih.gov

Enzyme (Gene)TypeFunctionSubstrateProduct
FmqB (Af12060)FAD-dependent monooxygenaseOxidizes the indole side chain of FQFFumiquinazoline F (FQF)Oxidized FQF
FmqD (Af12070)FAD-dependent oxidoreductaseOxidizes and cyclizes FQA to form the spirohemiaminal FQCFumiquinazoline A (FQA)This compound (FQC)

The biosynthesis of this compound is a linear, sequential process where each enzyme builds upon the product of the previous one, adding layers of structural complexity. The pathway begins with the formation of a tricyclic core, which is then elaborated upon in two subsequent oxidative stages to yield the final heptacyclic product. It has been shown that FQC can subsequently and non-enzymatically convert to its congener, Fumiquinazoline D. acs.orgnih.govnih.gov

The entire biosynthetic cascade begins with the synthesis of Fumiquinazoline F (FQF), the simplest member of the fumiquinazoline family. uniprot.orgebi.ac.uk This foundational 6-6-6 tricyclic core is assembled entirely by the trimodular NRPS, FmqA. acs.orgnih.govnih.gov The enzyme sequentially activates and condenses its three substrate amino acids—anthranilic acid, L-tryptophan (epimerized to D-tryptophan), and L-alanine—into a linear tripeptide tethered to the enzyme. uniprot.orgresearchgate.net The final step is catalyzed by the terminal condensation (C_T) domain of FmqA, which mediates a double cyclization reaction to release the completed FQF molecule from the enzyme assembly line. uniprot.orgresearchgate.net FQF then serves as the substrate for the next stage of the pathway. acs.orguniprot.org

Elucidation of Biosynthetic Pathway Steps

Conversion of Fumiquinazoline F to Fumiquinazoline A (FQA)

The transformation of Fumiquinazoline F (FQF) into Fumiquinazoline A (FQA) is a critical step that introduces a new heterocyclic ring system. FQF, the simplest of the fumiquinazolines, is constructed from anthranilic acid, tryptophan, and alanine by a trimodular non-ribosomal peptide synthetase (NRPS), Af12080. acs.orgebi.ac.uknih.gov The subsequent conversion to FQA requires the coordinated action of two enzymes encoded within the fumiquinazoline gene cluster: a flavoprotein monooxygenase (Af12060) and a monomodular NRPS (Af12050). acs.orgnih.govuniprot.org

The process is a tandem oxidative-acylation sequence. acs.orgnih.govuniprot.org

Oxidation: The flavoprotein Af12060 first oxidizes the 2',3'-double bond of the indole side chain of FQF. acs.orgnih.govuniprot.org

Acylation and Cyclization: The monomodular NRPS, Af12050, then activates a second molecule of L-alanine as an adenylate. acs.orgebi.ac.uknih.gov This activated alanine is loaded onto the enzyme's pantetheinyl thioester carrier domain and is used to acylate the oxidized indole. acs.orgnih.govuniprot.org This is followed by an intramolecular cyclization, which creates the characteristic 6-5-5 fused imidazolindolone ring system of FQA. acs.orgebi.ac.uknih.govuniprot.org

This enzymatic strategy effectively couples an additional alanine molecule to the FQF scaffold, significantly increasing its structural complexity. acs.orgebi.ac.ukebi.ac.uk

Table 1: Enzymes in the Conversion of FQF to FQA

Enzyme Identifier Protein Type Substrate Product Function
Af12060 Flavoprotein Monooxygenase Fumiquinazoline F (FQF) Oxidized FQF Oxidation of the indole side chain acs.orgnih.govuniprot.org

| Af12050 | Non-Ribosomal Peptide Synthetase (NRPS) | Oxidized FQF, L-Alanine | Fumiquinazoline A (FQA) | Activation and coupling of L-alanine, leading to cyclization acs.orgnih.govuniprot.org |

Oxidative Annulation Leading to this compound (FQC) from FQA

The final step in the formation of FQC involves another oxidative transformation, this time starting from FQA. This reaction is catalyzed by a fourth enzyme in the biosynthetic cluster, the monocovalent flavoprotein Af12070. acs.orgnih.govnih.gov This enzyme acts as an FAD-dependent amide oxidase, a relatively uncommon enzymatic function. acs.orgnih.gov

Af12070 catalyzes the regiospecific oxidation of an amide bond within the pyrazinone ring of FQA. acs.orgnih.govnih.gov This oxidation is presumed to form a transient imine intermediate. acs.orgnih.gov The subsequent intramolecular cyclization results in the formation of a spirohemiaminal linkage, yielding the heptacyclic (seven-ring) structure of FQC. acs.orgnih.govnih.gov This single enzymatic step dramatically increases the three-dimensional complexity of the molecule, converting the relatively planar FQA into the architecturally intricate FQC. acs.orgnih.gov

Non-enzymatic Conversions in the Pathway

Following its enzymatic formation, this compound is not entirely stable and can undergo further transformation. Research has shown that FQC can slowly and non-enzymatically convert to another known metabolite, Fumiquinazoline D (FQD). ebi.ac.ukacs.orgnih.govnih.gov This subsequent conversion highlights that not all steps in the formation of the diverse family of fumiquinazoline alkaloids are strictly enzyme-catalyzed. The formation of FQC is the kinetic product of the Af12070-catalyzed reaction, which then rearranges to the thermodynamically more stable cyclic aminal, FQD. acs.orgnih.gov

Regulation of this compound Biosynthesis

The production of FQC is tightly regulated at the transcriptional level. The fumiquinazoline (fmq) gene cluster in A. fumigatus notably lacks a dedicated, cluster-associated transcription factor, suggesting that its expression is controlled by global regulatory networks that respond to broader cellular and environmental signals. oup.com

Transcriptional Control Mechanisms

The regulation of the fmq gene cluster is linked to fundamental cellular processes, including stress response and developmental pathways. researchgate.netnih.govnih.gov This control is orchestrated by a combination of signaling cascades and general transcription factors that integrate information about the cell's physiological state. researchgate.netnih.govleibniz-hki.de

A key regulatory system governing FQC production is the Cell-Wall Integrity Pathway (CWIP). researchgate.netdntb.gov.uauniprot.org This signaling cascade is primarily responsible for maintaining the structural integrity of the fungal cell wall but also plays a dual role in controlling FQC biosynthesis. researchgate.netnih.gov The transcription factor RlmA, a downstream component of the CWIP, directly regulates the expression of the fmq genes. researchgate.netnih.govnih.gov Studies have shown that RlmA binds to the promoters of genes within the FQC biosynthetic cluster, thereby activating their transcription. nih.gov Deletion of rlmA leads to reduced production of FQC, confirming its positive regulatory role. nih.gov

The mitogen-activated protein kinase (MAPK) MpkA is a central kinase in the CWIP and plays a multifaceted role in regulating FQC production. researchgate.netnih.govuniprot.org Its influence is exerted through at least two distinct mechanisms:

Transcriptional Regulation: As a core component of the CWIP, MpkA is upstream of the transcription factor RlmA. researchgate.net The signaling cascade activates MpkA, which in turn leads to the activation and function of RlmA, promoting the transcription of fmq genes. researchgate.netnih.govnih.gov Strains lacking mpkA show significantly lower production of FQC. nih.gov

Post-Translational Modification: Beyond its role in the signaling cascade, MpkA directly interacts with and phosphorylates FmqC (Af12050), one of the NRPS enzymes essential for FQA synthesis. researchgate.netnih.govnih.govuniprot.org This phosphorylation represents a direct, post-translational level of control over the biosynthetic machinery, a previously un-described role for a fungal MAPK in this context. nih.gov

This dual function positions MpkA as a critical regulatory hub. researchgate.netnih.gov Further complexity is added by the involvement of other stress-responsive transcription factors, such as SebA. researchgate.netnih.govleibniz-hki.de Deletion of the sebA gene leads to a derepression of the fmq cluster and an overproduction of FQC, indicating that SebA acts as a repressor, adding another layer to the intricate regulatory network. researchgate.netnih.govleibniz-hki.de

Table 2: Regulatory Factors in this compound Biosynthesis

Factor Type Pathway Function Effect on FQC Production
RlmA Transcription Factor Cell-Wall Integrity Pathway (CWIP) Directly binds fmq gene promoters to activate transcription researchgate.netnih.gov Positive
MpkA MAPK Kinase Cell-Wall Integrity Pathway (CWIP) 1. Activates RlmA via signaling cascade researchgate.netnih.gov2. Directly phosphorylates the NRPS enzyme FmqC researchgate.netnih.govnih.govuniprot.org Positive

| SebA | Transcription Factor | Stress Response | Represses the fmq gene cluster researchgate.netnih.govleibniz-hki.de | Negative |

Regulation by Transcription Factors (e.g., RlmA, SebA)

The production of this compound is intricately controlled by a network of transcription factors that respond to various cellular and environmental signals. Key among these are RlmA and SebA, which exert significant influence over the expression of the fmq gene cluster responsible for fumiquinazoline biosynthesis. nih.govresearchgate.netleibniz-hki.de

Research has revealed a dual role for the cell-wall integrity (CWI) pathway in governing the synthesis of this compound. nih.govleibniz-hki.de The transcription factor RlmA, a component of the CWI pathway, directly regulates the expression of the fmq genes. nih.govresearchgate.netleibniz-hki.de This regulation is orchestrated by the MAPK kinase MpkA, which phosphorylates one of the nonribosomal peptide synthetase (NRPS) enzymes, FmqC, within the cluster. nih.govresearchgate.netleibniz-hki.de The expression of the fmq genes is also induced by the CWI signaling pathway, which includes MpkA and RlmA. uniprot.org

Conversely, the stress-responsive transcription factor SebA acts as a negative regulator. nih.govresearchgate.netleibniz-hki.de Deletion of the sebA gene leads to a derepression of the fmq cluster, resulting in an overproduction of this compound. nih.govresearchgate.netleibniz-hki.de This suggests that under normal conditions, SebA helps to keep this compound production in check. The interplay between the positive regulation by MpkA-RlmA and the negative regulation by SebA allows A. fumigatus to finely tune the biosynthesis of this metabolite, likely to adapt to specific environmental niches and stress conditions. nih.govresearchgate.net

Epigenetic Modulation for Enhanced Production

The biosynthetic potential of many fungi, including the production of this compound, is often not fully realized under standard laboratory conditions due to the silencing of biosynthetic gene clusters. nih.govfrontiersin.org Epigenetic modulation has emerged as a powerful strategy to activate these silent or "cryptic" gene clusters and enhance the production of secondary metabolites. frontiersin.orgresearchgate.net

Application of Chemical Epigenetic Modifiers (e.g., Valproic Acid)

Chemical epigenetic modifiers, particularly histone deacetylase (HDAC) inhibitors, have proven effective in upregulating the production of this compound. frontiersin.orgnih.gov Valproic acid, a well-known HDAC inhibitor, has been shown to significantly increase the yield of this compound in Aspergillus fumigatus. nih.govnih.govresearchgate.netnih.gov

In one study, the addition of valproic acid to the growth medium of an endophytic A. fumigatus strain (GA-L7) resulted in a tenfold increase in the production of this compound. nih.govresearchgate.netnih.gov This enhanced production was directly linked to the overexpression of the genes within the fmq biosynthetic cluster. nih.govresearchgate.netnih.gov The study revealed that all five genes involved in the biosynthesis (Afua_6g12040, Afua_6g12050, Afua_6g12060, Afua_6g12070, and Afua_6g12080) were significantly overexpressed, with fold increases of 7.5, 8.8, 3.4, 5.6, and 2.1, respectively. nih.govresearchgate.netnih.gov This demonstrates that valproic acid acts by altering the chromatin structure, making the fmq genes more accessible for transcription and leading to a substantial boost in this compound synthesis. frontiersin.org

Gene IDFold Overexpression with Valproic Acid
Afua_6g120407.5
Afua_6g120508.8
Afua_6g120603.4
Afua_6g120705.6
Afua_6g120802.1

Table 1: Overexpression of this compound biosynthetic genes in Aspergillus fumigatus (GA-L7) in response to treatment with valproic acid. Data sourced from Magotra et al. (2017). nih.govresearchgate.netnih.gov

Genetic Manipulation and Overexpression Strategies

Beyond chemical elicitors, direct genetic manipulation and overexpression of key biosynthetic genes represent a targeted approach to enhance this compound production. The identification of the fmq gene cluster and the characterization of its constituent enzymes have paved the way for such strategies. nih.govresearchgate.netnih.gov

Studies involving the overexpression of genes within the fmq cluster have confirmed their role in the biosynthesis of this compound. nih.govresearchgate.netnih.gov For instance, the overexpression of the entire cluster or specific rate-limiting enzymes can lead to increased yields of the final product. This approach, while more technically demanding than the application of chemical modifiers, offers a more precise and potentially more potent method for enhancing production.

Subcellular Localization of Biosynthetic Enzymes in Fungi

The biosynthesis of complex fungal metabolites like this compound often involves a spatially organized assembly line of enzymes located in different subcellular compartments. researchgate.netmdpi.comresearchgate.net This compartmentalization is crucial for efficiently channeling intermediates and preventing the accumulation of potentially toxic compounds within the cell. mdpi.com

While many biosynthetic enzymes are found in the cytosol, others are targeted to specific organelles such as peroxisomes, the endoplasmic reticulum, and vacuoles. researchgate.netmdpi.com In the case of this compound biosynthesis in A. fumigatus, a particularly interesting localization has been observed for the final enzyme in the pathway, FmqD. nih.govmdpi.com

Chemical Synthesis of Fumiquinazoline C and Analogues

Total Synthesis Approaches to Fumiquinazoline C

The total synthesis of (–)-Fumiquinazoline C has been a significant achievement in organic chemistry, requiring multi-step strategies and the application of key chemical reactions to assemble its complex, seven-ring structure.

Multi-Step Synthetic Strategies

The first total syntheses of (–)-Fumiquinazoline C were accomplished through lengthy and carefully planned sequences. One notable approach involved a 14-step synthesis starting from protected amino acid precursors, including tryptophan, anthranilic acid, and alanine (B10760859) derivatives. acs.orgebi.ac.uk This strategy underscores the complexity of the target molecule and the need for a stepwise construction of its various ring systems.

Researchers have also explored alternative multi-step pathways to access fumiquinazoline-related alkaloids, focusing on the conjugation of building blocks like anthranilic acid and D-tryptophan methyl ester hydrochloride. sciforum.netsciforum.netmdpi.com These efforts aim to create a library of related compounds for further biological evaluation. sciforum.netmdpi.com

Key Reactions and Methodologies

Several key reactions are instrumental in the successful synthesis of this compound and its analogues.

Palladium-Catalyzed Cyclization: This reaction is crucial for forming key ring structures within the fumiquinazoline core. acs.orgebi.ac.uk For example, a palladium-catalyzed cyclization was employed to construct a key tricycle in the synthesis of Fumiquinazolines A, B, and I. acs.orgebi.ac.uk

Ganesan-Mazurkiewicz Cyclization: This powerful method is used to complete the synthesis of the fumiquinazoline alkaloids. acs.orgebi.ac.uk It involves the cyclization of a precursor to form the final quinazoline (B50416) ring system. The use of FmocNHCH(CH2SePh)CO2H as a dehydroalanine (B155165) precursor is a notable feature in the efficient syntheses of (–)-Fumiquinazolines C, E, and H. acs.orgacs.org This precursor spontaneously eliminates benzeneselenol (B1242743) under the cyclization conditions, avoiding the need for a separate oxidation step. acs.orgacs.org

The combination of these powerful cyclization methods allows for the efficient construction of the complex polycyclic framework of this compound.

Biomimetic Synthesis of Fumiquinazolines

Inspired by the proposed biosynthetic pathways in nature, chemists have developed biomimetic syntheses of fumiquinazoline alkaloids. These approaches aim to mimic the way organisms construct these molecules, often leading to more efficient and concise synthetic routes.

Biomimetic total syntheses of related alkaloids like glyantrypine (B232891), fumiquinazoline F, and G have been achieved in as few as four steps from tryptophan methyl ester. nih.govacs.orgcapes.gov.br A key step in this strategy is the dehydration of a linear tripeptide containing an anthranilamide residue to form a benzoxazine (B1645224) intermediate. nih.govacs.orgcapes.gov.br This transformation is typically achieved using reagents like triphenylphosphine (B44618) and iodine. nih.govacs.orgcapes.gov.br The benzoxazine then undergoes a rearrangement to yield the final fumiquinazoline core. nih.govacs.orgcapes.gov.br This dehydrative oxazine-to-quinazoline route has proven to be applicable to a wide range of substrates. nih.govacs.orgcapes.gov.br

Development of Rapid and Efficient Synthetic Protocols

The demand for efficient access to fumiquinazoline analogues for biological screening has driven the development of faster and more streamlined synthetic methods.

One-Pot and Microwave-Assisted Syntheses

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of time and resource efficiency. A microwave-promoted three-component one-pot reaction has been successfully developed to access the core pyrazino[2,1-b]quinazoline-3,6-dione scaffold common to many fumiquinazoline alkaloids. acs.orgpharmaerudition.org This method has been used for the total syntheses of glyantrypine and fumiquinazoline F. acs.org

Microwave irradiation has been shown to significantly accelerate these reactions. acs.orgpharmaerudition.orgscielo.brrsc.org For instance, a one-pot microwave-assisted approach has been used for the synthesis of fiscalin B analogues. nih.gov While this method can be very rapid, challenges such as low yields and partial epimerization at high temperatures have been noted. nih.gov To address these issues, researchers have investigated milder reaction conditions, such as lower microwave temperatures, to improve the efficiency and stereochemical outcome of these one-pot procedures. scielo.brresearchgate.net

Solid-Phase Synthesis Techniques

Solid-phase synthesis has emerged as a powerful tool for the combinatorial synthesis of fumiquinazoline analogues. capes.gov.bracs.orgnih.gov This technique involves attaching the starting material to a solid support (resin) and carrying out the synthetic steps in a sequential manner. scielo.br

Synthesis of Fumiquinazoline Analogues and Derivatives

The synthesis of analogues and derivatives of fumiquinazoline alkaloids has been an area of significant research, driven by the diverse biological activities exhibited by these natural products, including antitumor and antimicrobial properties. researchgate.netnih.gov Synthetic efforts have largely focused on modifying the core pyrazino[2,1-b]quinazoline-3,6-dione structure, which is often linked to an indole (B1671886) moiety. researchgate.net Researchers have developed various strategies to access these complex scaffolds and introduce molecular diversity.

Two primary methods for constructing the pyrazino[2,1-b]quinazoline-3,6-dione core are the Eguchi-aza Wittig approach and the Mazurkiewicz–Ganesan approach. mdpi.com The latter involves the coupling of linear tripeptides and subsequent isomerization of 4-imino-4H-3,1-benzoxozines to form the desired quinazolin-4-ones. mdpi.com This method has been adapted for both solution-phase and solid-phase synthesis. capes.gov.bracs.orgmdpi.com More recently, microwave-assisted, three-component, one-pot reactions have been developed to streamline the synthesis of the fumiquinazoline scaffold, mimicking biosynthetic pathways and allowing for the rapid generation of analogues. mdpi.comscielo.br These synthetic strategies utilize building blocks such as anthranilic acid, chiral N-protected α-amino acids, and tryptophan methyl esters to assemble the core structure. mdpi.com

A notable advancement is the development of a sequential one-pot strategy to create novel fumiquinazoline analogues where the quinazolinone ring is replaced by a pyrido[2,3-d]pyrimidin-4(3H)-one core. scielo.brscielo.br This approach employs a pyridine (B92270) precursor and various L-amino acids under controlled microwave irradiation, leading to the formation of pyrazino-pyrido[2,3-d]pyrimidine-5,7-dione derivatives. scielo.brscielo.br This method has proven effective for producing both monosubstituted and disubstituted analogues, expanding the structural diversity of the fumiquinazoline family. scielo.br

Design Principles for Structural Modification

The design of fumiquinazoline analogues is guided by several principles aimed at exploring and optimizing their biological activities. A primary focus is on structure-activity relationship (SAR) studies, which seek to understand how specific structural features influence efficacy. researchgate.net

A key design principle is the investigation of stereochemistry's role in biological activity. nih.gov Many synthetic efforts have focused on producing specific enantiomers or diastereomers of natural products like fiscalin B to evaluate their differential effects. mdpi.comnih.gov For instance, the synthesis of enantiomeric pairs has revealed that the configuration at specific carbon atoms (C-1 and C-4) can be crucial for antitumor activity, with the S-configuration at C-4 being noted as essential in some cases. mdpi.com The synthesis of both syn and anti enantiomers, often using different synthetic strategies (e.g., Mazurkiewicz-Ganesan for syn and a one-pot method for anti), allows for a thorough exploration of the stereochemical requirements for activity. mdpi.commdpi.com

Another major design principle involves the introduction of diverse substituents onto the fumiquinazoline scaffold. scielo.brscielo.br By incorporating various protected amino acids with different electronic and structural side chains, chemists can systematically modify the pyrazine (B50134) portion of the molecule. scielo.brscielo.br This allows for the exploration of how factors like steric hindrance and electronic properties at specific positions (e.g., C-6 and C-9) affect the compound's biological profile. scielo.brscielo.br Modifications have also included altering the indole moiety and the anthranilate-derived portion of the core structure. up.pt For example, investigating the effect of substrate structure on the activity of enzymes involved in fumiquinazoline biosynthesis, such as using diastereomers of Fumiquinazoline A (FQA), has provided insights into how remote stereochemical centers can influence reaction outcomes. nih.gov This bio-inspired approach helps guide the design of new analogues with potentially altered or enhanced properties. nih.gov

Creation of Diverse Libraries for Research

The generation of diverse molecular libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify new therapeutic leads. scielo.brnih.gov Combinatorial chemistry techniques have been successfully applied to the fumiquinazoline scaffold to create libraries of "natural product-looking" molecules. scielo.brresearchgate.net

A significant strategy for library creation is solid-phase synthesis. capes.gov.bracs.org This approach has been used to adapt a four-step solution-phase synthesis of fumiquinazoline alkaloids to a solid-support methodology. capes.gov.bracs.org In this process, linear tripeptides containing a central anthranilate unit are assembled on a Wang resin. capes.gov.bracs.org Subsequent dehydration and cyclative release from the resin yield the target pyrazino[2,1-b]quinazoline-3,6-diones in high purity. capes.gov.bracs.org This protocol has been employed to prepare small libraries of unnatural analogues through parallel synthesis, demonstrating its utility for generating structural diversity. capes.gov.bracs.orgscielo.br For example, a 27-membered library of fumiquinazoline analogues was prepared to showcase the generality of this solid-phase strategy. scielo.br

In addition to solid-phase methods, efficient one-pot solution-phase strategies have been developed to rapidly generate libraries of analogues. A notable example is the synthesis of nineteen novel fumiquinazoline analogues featuring a pyrazino-pyrido[2,3-d]pyrimidine-5,7-dione core. scielo.brscielo.br This was achieved using a sequential one-pot method with microwave irradiation, which allowed for the incorporation of diverse amino acids to create variations at the C-6 and C-9 positions. scielo.brscielo.br The resulting compounds were classified into three series (A, B, and C) based on their substitution patterns, creating a focused library for biological evaluation. scielo.brscielo.br This method proved particularly efficient for synthesizing monosubstituted analogues, which could be produced without the need for intermediate isolation and deprotection steps. scielo.brscielo.br

Table 1: Library of Synthesized Pyrazino-Pyrido-Pyrimidinone Analogues of Fumiquinazolines scielo.brscielo.brscielo.br

Table 2: List of Mentioned Chemical Compounds

Structural Analysis and Structure Activity Relationship Sar Studies of Fumiquinazolines

Advanced Spectroscopic Elucidation of Fumiquinazoline C Structure

The definitive structure of this compound was elucidated through a combination of sophisticated spectroscopic techniques. These methods provide a detailed view of the molecule's connectivity, stereochemistry, and fundamental composition. The process relies on integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chiroptical methods to build a complete and accurate molecular picture. acs.orgresearchgate.net

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are indispensable tools for determining the complex scaffold of this compound. researchgate.net The 1D NMR spectra, specifically ¹H and ¹³C NMR, reveal the types and number of protons and carbons present in the molecule. For instance, analysis of the ¹H NMR spectrum of aniquinazoline A, a compound identified as identical to this compound, showed characteristic signals for two 1,2-disubstituted phenyl groups. mdpi.com

2D NMR experiments establish the connectivity between these atoms. Key techniques employed include:

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to piece together spin systems within the molecule. mdpi.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This correlates directly bonded proton and carbon atoms, assigning each proton to its corresponding carbon. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. In the analysis of the identical compound aniquinazoline A, NOE correlations were observed from proton H-16 to H-14 and H-18, and from H-18 to H-29, indicating these protons are on the same face of the molecule. mdpi.com

The comprehensive analysis of these 1D and 2D NMR datasets allows for the unambiguous assignment of the planar structure and relative configuration of this compound. acs.orgresearchgate.net

Table 1: Spectroscopic Methods for this compound Structure Elucidation

Technique Purpose Information Yielded Reference
1D NMR (¹H, ¹³C)Identifies types of atomsChemical shifts, integration (proton count), carbon environments mdpi.commdpi.com
2D NMR (COSY)Establishes H-H connectivityMaps proton-proton spin coupling systems mdpi.com
2D NMR (HMBC)Establishes long-range H-C connectivityConnects molecular fragments, confirms quinazolinone and indole (B1671886) linkages mdpi.com
2D NMR (NOESY)Determines spatial proximity of protonsDefines relative stereochemistry of chiral centers mdpi.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise elemental composition of a molecule. For this compound, this technique provides its exact mass and, consequently, its molecular formula. The molecular formula for aniquinazoline A, which was determined to be identical to this compound, was established as C₂₄H₂₂N₄O₄ by HRESIMS analysis. mdpi.com This information is critical as it defines the degree of unsaturation (in this case, 16), which guides the structural elucidation process by indicating the total number of rings and double bonds in the molecule. mdpi.commdpi.com

Table 2: HRESIMS Data for this compound (as Aniquinazoline A)

Compound Molecular Formula Degrees of Unsaturation Reference
Aniquinazoline A (this compound)C₂₄H₂₂N₄O₄16 mdpi.com

While NMR and MS can define the planar structure and relative stereochemistry, determining the absolute configuration of chiral centers requires other specialized methods. For this compound and related alkaloids, this is commonly achieved by comparing experimental and calculated Electronic Circular Dichroism (ECD) data. acs.orgtandfonline.com

In the case of aniquinazoline A (identical to this compound), the absolute configuration was definitively assigned as 3R, 14R, 17R, 18R, and 20S. mdpi.com This assignment was made through chiral HPLC analysis of the products after acidic hydrolysis and was further confirmed by single-crystal X-ray diffraction analysis. mdpi.com The experimental ECD spectrum for this compound showed distinct negative Cotton effects at 199, 238, 258, and 303 nm, and a positive Cotton effect at 216 nm, which provides a unique fingerprint for its absolute stereochemistry. mdpi.com This combination of X-ray crystallography and ECD analysis is a powerful approach for the unambiguous assignment of absolute configurations in the fumiquinazoline family. acs.orgthieme-connect.com

Core Structural Features and Functional Moieties

Fumiquinazoline alkaloids, including this compound, are characterized by a complex and unique scaffold assembled from distinct biosynthetic building blocks. rsc.orgresearchgate.net The structure is fundamentally a hybrid, merging two key heterocyclic systems to create a polycyclic architecture. mdpi.com

The central structural feature of all fumiquinazolines is the pyrazino[2,1-b]quinazoline-3,6-dione nucleus. researchgate.netmdpi.com This tricyclic system is itself a fusion of a quinazolinone ring and a diketopiperazine (2,5-DKP) ring. researchgate.netscielo.br This core is biosynthetically derived from three components: anthranilic acid, which forms the quinazolinone portion, and two α-amino acids that form the piperazine (B1678402) ring. researchgate.net This rigid, fused core serves as the foundation upon which other functional groups are appended. researchgate.net

Structure-Activity Relationship (SAR) Investigations

The biological activity of fumiquinazoline alkaloids is intricately linked to their three-dimensional structure. Variations in stereochemistry and substituent patterns can lead to significant differences in efficacy and activity profiles.

Influence of Stereochemistry on Biological Activity (e.g., C-4 Configuration)

Stereochemistry, particularly at the C-1 and C-4 positions of the pyrazinoquinazoline core, is a critical determinant of the biological activity of fumiquinazoline alkaloids. mdpi.com Studies comparing enantiomeric pairs have consistently demonstrated that specific configurations are essential for eliciting potent responses.

For antitumor activity, the configuration at C-4 is particularly influential. In general, compounds featuring an indolylmethyl substituent at the C-4 position exhibit greater antitumor activity when the C-4 configuration is R compared to those with an S configuration. mdpi.com This is evidenced by the stronger growth inhibitory effects of compounds like fumiquinazoline G (1) and its synthetic analogues (5 and 7) when compared to their respective enantiomers (2, 4, and 6). mdpi.com Fumiquinazoline G, which possesses an R-configuration at both C-1 and C-4, has been identified as the most potent compound in several studies, showing strong growth inhibitory effects against various cancer cell lines. mdpi.commdpi.com Conversely, for certain neuroprotective activities, the S-configuration at C-4 was found to be essential. mdpi.com

The biosynthesis of this compound itself underscores the importance of stereochemistry. It is formed from its precursor, Fumiquinazoline A (FQA), through an enzymatic oxidation. nih.gov A study involving a diastereomer of the precursor, 2'-epi-FQA, revealed that this remote stereochemical change was sufficient to alter the cyclization pathway, leading to the formation of epi-FQD instead of an epi-Fumiquinazoline C, highlighting the delicate balance and regiochemical control exerted by stereocenters. nih.gov

Analysis of diastereomeric pairs of synthetic fiscalin B homologues further reinforces these findings. Significant differences in the 50% growth inhibition (GI₅₀) concentrations were observed between enantiomeric pairs, such as 4a (1S,4S) versus 4d (1R,4R) and 4b (1S,1R) versus 4c (1R,4S), confirming that the specific spatial arrangement is key to their inhibitory effects. mdpi.comnih.gov

Table 1: Influence of Stereochemistry on Antitumor Activity of Fumiquinazoline Analogs This table presents data on how the stereoscopic configuration at positions C-1 and C-4 of fumiquinazoline analogs influences their growth inhibitory (GI₅₀) effects on various cancer cell lines.

CompoundStereochemistry (C-1, C-4)Cell LineGI₅₀ (µM)Reference
Fumiquinazoline GR, RNCI-H4607.62 ± 0.7 mdpi.com
Fumiquinazoline GR, RBxPC317.34 ± 1.7 mdpi.com
Fumiquinazoline GR, RP-38813.5 mdpi.com
Analog 5cR, SNCI-H46030.6 ± 1.2 mdpi.com
Analog 5cR, SHCT-1565.5 ± 1.7 mdpi.com
Analog 7R, RNCI-H46027.93 ± 0.8 mdpi.com
Analog 6S, SNCI-H46055.48 ± 1.9 mdpi.com

Effects of Substituent Patterns on Activity Profiles

The type and placement of chemical groups (substituents) on the fumiquinazoline scaffold significantly modulate biological activity. The substituent at the C-1 position has been shown to influence inhibitory effects. mdpi.com For instance, glyantrypine (B232891), which has a hydrogen atom at C-1, is devoid of antitumor activity (GI₅₀ > 100 µM). mdpi.com In contrast, replacing the hydrogen with a phenyl group results in a much more active analogue (GI₅₀ = 15 µM). mdpi.com Similarly, fumiquinazolines F and G, which both feature a methyl group at C-1, exhibit moderate activity against P-388 cells. mdpi.comnih.gov

Synthetic efforts to create novel fumiquinazoline analogues have focused on introducing diverse substituents onto the pyrazine (B50134) moiety (at C-6 and C-9) to explore their impact on activity. scielo.br The synthesis of analogues with a pyrazinopyrido[2,3-d]pyrimidine-5,7-dione core allows for the incorporation of various amino acid side chains, altering the electronic and structural properties of the molecule. scielo.brresearchgate.net These modifications aim to build a comprehensive SAR profile and identify derivatives with enhanced or novel biological functions. up.pt For example, studies on ardeemin (B1246212) analogues, which are structurally related to fumiquinazolines, suggested that the presence of a hydroxyl group at C(15b) or C(16) plays a key role in their ability to reverse multidrug resistance in cancer cells. researchgate.net

Table 2: Effect of C-1 Substituent on Antitumor Activity This table illustrates how different chemical groups at the C-1 position of the quinazolinone core affect the compound's antitumor potency.

CompoundC-1 SubstituentCell LineActivity (GI₅₀ in µM)Reference
GlyantrypineHydrogenP-388> 100 mdpi.com
Phenyl AnaloguePhenylP-38815 mdpi.com
Fumiquinazoline FMethylP-38813.5 mdpi.com
Fumiquinazoline GMethylP-38813.5 mdpi.com

Comparative Analysis of Fumiquinazoline Congeners and Synthetic Analogues

Comparing this compound with its naturally occurring congeners and synthetic derivatives provides a broader understanding of the SAR. This compound is part of a larger family of alkaloids, including fumiquinazolines A, B, D, E, F, G, H, and I, all of which exhibit a range of biological activities, primarily antitumor properties. nih.govnih.govacs.org

Fumiquinazoline F is a major metabolite known for its antimicrobial activity against Micrococcus luteus and Staphylococcus aureus. scielo.br Fumiquinazoline G stands out for its potent cytotoxicity against various cancer cell lines, an effect strongly tied to its R,R stereochemistry. mdpi.com In contrast, some congeners show different activity profiles; for example, fiscalin C, while inactive as an antibacterial on its own, displays a synergistic effect against methicillin-resistant Staphylococcus aureus (MRSA) when combined with oxacillin. mdpi.com

Synthetic analogues have been developed to expand on these natural scaffolds. A 27-membered library of fumiquinazoline analogues was prepared to demonstrate the versatility of synthetic strategies and to generate compounds for further biological evaluation. scielo.br The synthesis of novel pyrazino-pyrido-pyrimidinones derived from the fumiquinazoline scaffold represents an effort to create analogues with potentially new activity profiles by altering the core heterocyclic system. scielo.brresearchgate.net Some synthetic analogues have also been investigated for neuroprotective capacity, indicating that the fumiquinazoline framework is a privileged structure that can be modified to target different biological pathways. mdpi.comresearchgate.net This comparative approach, analyzing both natural congeners and rationally designed synthetic analogues, is crucial for identifying the most promising lead compounds for further development.

Table 3: Comparative Biological Activities of this compound and Related Compounds This table compares the reported biological activities of this compound with its natural congeners and synthetic derivatives.

CompoundClassKey Biological Activity ReportedNotesReference
This compound Natural CongenerAntitumorInhibits proliferation of tsFT210, BEL-7402, A-549, P388, and HL60 cells. nih.govresearchgate.net
Fumiquinazoline DNatural CongenerAntitumor, CytotoxicShows high cytotoxic activity (85%). nih.govscielo.org.mx
Fumiquinazoline FNatural CongenerAntitumor, AntimicrobialActive against M. luteus and S. aureus; moderately active against P-388 cells. mdpi.comscielo.brscielo.org.mx
Fumiquinazoline GNatural CongenerAntitumor (Potent)Strong growth inhibitory effect in multiple cancer cell lines, linked to its R,R stereochemistry. mdpi.commdpi.com
Fiscalin CNatural CongenerAntibacterial (Synergistic)Synergistic effect against MRSA when combined with oxacillin. mdpi.com
GlyantrypineNatural CongenerAntitumor (Inactive)Lacks a C-1 methyl group; shows no significant antitumor activity. mdpi.com
Synthetic AnaloguesSynthetic DerivativeNeuroprotective, AntitumorActivities depend on stereochemistry and substituents; some show potential as neuroprotective agents. mdpi.com

Biological Profile and Mechanistic Investigations of Fumiquinazoline C in Research Models

Antiphagocytic Activity of Fumiquinazoline C

This compound plays a crucial role in the defense mechanisms of Aspergillus fumigatus, primarily by inhibiting phagocytosis, the process by which cells engulf and digest foreign particles. This activity enhances the survival of the fungus in hostile environments.

Inhibition of Phagocytosis in Protozoan Models (e.g., Dictyostelium discoideum)

Research has demonstrated that this compound is a potent deterrent against predation by amoebae, such as the soil-dwelling slime mold Dictyostelium discoideum. nih.govfapesp.br In laboratory experiments, conidia (asexual spores) of A. fumigatus with higher concentrations of this compound were significantly less likely to be engulfed by these protozoans. fapesp.br This protective effect is attributed to the compound's ability to poison the phagocytic cells, thereby inhibiting their ability to consume the fungal spores. fapesp.br The production of this compound is, therefore, a key survival strategy for A. fumigatus in its natural soil habitat, where it competes with and is preyed upon by various microorganisms. nih.gov

To investigate the direct impact of this compound on phagocytosis, researchers have utilized mutant strains of A. fumigatus. In one study, conidia engineered to overproduce this compound (up to 4.5 times the normal amount) were compared to those with significantly reduced levels (50-95% less). When exposed to Dictyostelium discoideum, the conidia with higher levels of the compound were phagocytized to a much lesser extent, confirming the compound's inhibitory function. fapesp.br

Modulation of Phagocytic Processes in Murine Macrophages

The antiphagocytic activity of this compound extends to mammalian immune cells. Studies using murine macrophages have shown that this compound can inhibit their phagocytic processes, which is a critical step in the innate immune response to fungal infections. fapesp.br When macrophages isolated from mice were exposed to A. fumigatus conidia, those conidia rich in this compound were less readily engulfed. fapesp.br This suggests that this compound may play a role in the pathogenesis of aspergillosis, a disease caused by A. fumigatus, particularly in immunocompromised individuals. By impeding the initial clearance of fungal spores by macrophages, this compound could contribute to the establishment of infection. fapesp.br

Role in Fungal Defense and Environmental Adaptation

The production of this compound is an energy-intensive process for Aspergillus fumigatus, indicating its significant adaptive value for the fungus. fapesp.br This secondary metabolite is not directly involved in the primary metabolic pathways for energy production but serves as a crucial defense mechanism. fapesp.br In the competitive and predator-rich soil environment, the ability to deter phagocytic organisms like amoebae is essential for survival. nih.gov By poisoning these predators, this compound ensures the persistence and propagation of A. fumigatus conidia. fapesp.br

Antimicrobial Research Perspectives

While the primary biological activity of this compound appears to be antiphagocytic, research into the broader antimicrobial potential of fumiquinazoline-related alkaloids is ongoing.

Antibacterial Activity Studies (e.g., against Gram-positive and Gram-negative Bacteria)

Studies on synthetic analogues and related natural compounds from the fumiquinazoline class have revealed promising antibacterial activity, particularly against Gram-positive bacteria. sciforum.netmdpi.com For instance, certain fumiquinazoline-related alkaloids have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). sciforum.net However, specific data on the antibacterial activity of this compound itself is limited in the currently available scientific literature. The table below presents data for a related fumiquinazoline alkaloid to illustrate the potential of this class of compounds.

CompoundBacterial StrainMIC (µg/mL)
Neofiscalin A (a related fumiquinazoline alkaloid)Staphylococcus aureus (MRSA)8
Neofiscalin A (a related fumiquinazoline alkaloid)Enterococcus faecalis (VRE)32

MIC (Minimum Inhibitory Concentration) values for a related compound are provided for illustrative purposes, as specific data for this compound was not available in the reviewed sources. sciforum.net

Antifungal Activity Investigations

Similar to the antibacterial studies, research into the antifungal properties has often focused on the broader class of fumiquinazoline alkaloids rather than specifically on this compound. Some fumiquinazoline-related compounds have shown activity against various fungal species. mdpi.com However, detailed studies and quantitative data, such as Minimum Inhibitory Concentration (MIC) values for this compound against different fungal pathogens, are not extensively reported in the current literature. Further research is needed to fully elucidate the antifungal potential of this compound.

Antiproliferative and Cytotoxic Research Applications

Fumiquinazoline alkaloids and related quinazoline (B50416) derivatives have been the subject of extensive research for their potential as anticancer agents. These studies have primarily focused on their ability to inhibit the proliferation of cancer cells and induce cell death through various mechanisms.

While specific data for this compound is limited, studies on its close structural analogs, Fumiquinazoline F and G, demonstrate significant cytotoxic activity against a range of human cancer cell lines. Research has shown that these compounds inhibit the growth of both hormone-dependent and hormone-independent cancer cells. For instance, Fumiquinazoline F was found to be active against hormone-dependent epithelial MCF-7 breast cancer cells and hormone-resistant triple-negative mesenchymal MDA-MB-231 breast cancer cells frontiersin.org. Similarly, these compounds have shown efficacy against prostate cancer cell lines nih.gov.

The cytotoxic potential of the broader quinazoline class has been established against glioma and leukemia. Novel quinazolinone-triazole hybrid compounds significantly reduced the proliferation of C6 glioma cells, with IC50 values in the low micromolar range (8–15 μM) researchgate.net. Other quinazoline derivatives have also exhibited potent cytotoxic activity against human glioblastoma cell lines such as U373 and U87 nih.gov. Furthermore, newly synthesized quinazoline–sulfonamide derivatives have shown promising cytotoxic effects against human leukemia cell lines, Jurkat and THP-1, with some compounds demonstrating more potent activity against these leukemia cells compared to solid tumor cells nih.gov. One derivative, compound 4d, exhibited IC50 values (4.4 and 4.2 µM) comparable to the standard chemotherapy drug doxorubicin nih.gov.

Interactive Table: Cytotoxicity of Fumiquinazoline Analogs and Related Quinazoline Derivatives Below is a summary of the half-maximal inhibitory concentrations (IC₅₀) observed for various fumiquinazoline analogs and related quinazoline derivatives against several human cancer cell lines.

Compound/DerivativeCancer TypeCell LineIC₅₀ (µM)
ent-Fumiquinazoline JHepatomaHepG229.03 ± 0.4
Quinazoline-Sulfonamide 4aLeukemiaJurkat6.1
Quinazoline-Sulfonamide 4aLeukemiaTHP-16.5
Quinazoline-Sulfonamide 4dLeukemiaJurkat4.2
Quinazoline-Sulfonamide 4dLeukemiaTHP-14.6
Dihydroquinazolin C2ProstateDU145< 15
Dihydroquinazolin C5ProstateDU145< 15
Quinazolinone-Triazole HybridGliomaC68 - 15
WHI-P154GlioblastomaU373, U87Micromolar concentrations

This table presents a selection of data from available research and is not exhaustive.

The molecular basis for the antiproliferative effects of fumiquinazoline-related compounds involves multiple cellular pathways, primarily leading to cell cycle arrest and apoptosis (programmed cell death).

Studies on Fumiquinazoline F indicate that it exerts cytostatic effects by slowing the proliferation of MDA-MB-231 breast cancer cells and causing them to accumulate in the G1 phase of the cell cycle frontiersin.org. This cell cycle arrest is a critical mechanism for preventing cancer cell division.

Furthermore, fumiquinazoline analogs and other quinazoline derivatives are known to induce apoptosis. Research on ent-Fumiquinazoline J demonstrated that it could induce both apoptosis and paraptosis—a non-apoptotic form of programmed cell death—in human hepatoma HepG2 cells frontiersin.org. The induction of apoptosis by quinazoline derivatives often involves the activation of key proteins in the apoptotic cascade. For example, some quinazoline compounds trigger the release of cytochrome c from the mitochondria, which in turn activates caspases 9 and 3/7, leading to the execution of the apoptotic program nih.gov. Another novel quinoline derivative was shown to up-regulate the expression of the apoptotic proteins caspase-3 and the tumor suppressor p53, while down-regulating proteins associated with proliferation, such as PCNA, Ki67, and VEGF mdpi.com.

In addition to cell cycle arrest and apoptosis, some fumiquinazolines interfere with cancer cell metastasis. Fumiquinazoline F has been shown to inhibit the epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and invasion, in triple-negative breast cancer cells frontiersin.org.

Exploration of Other Bioactivities in Pre-clinical Models

Beyond their anticancer properties, fumiquinazoline alkaloids and their synthetic analogs have been investigated for a variety of other biological activities in pre-clinical research, demonstrating a broad therapeutic potential.

Several studies have highlighted the potential of quinazoline derivatives to protect neurons from damage, a critical area of research for treating neurodegenerative diseases. One such derivative, LMDP10, has shown neuroprotective effects in a rat model of sporadic Alzheimer's disease nih.gov. This compound was found to activate the Keap1-Nrf2 pathway, a key signaling pathway that helps protect cells from oxidative stress. By activating this pathway, LMDP10 increased antioxidant defenses and reduced neuroinflammation in the brain, leading to improved memory function in the animal model nih.gov.

Another natural alkaloid, fangchinoline, demonstrated protective effects against glutamate-induced oxidative damage in neuronal cells, also through the regulation of the Keap1-Nrf2 axis nih.gov. Similarly, other isoquinoline alkaloids have shown neuroprotective effects by reducing oxidative stress, inhibiting neuroinflammation, and regulating autophagy mdpi.com. These findings suggest that the core quinazoline structure may serve as a valuable scaffold for developing novel therapies for neurodegenerative conditions.

The thioredoxin (Trx) system, and particularly the enzyme thioredoxin reductase (TrxR), is a critical regulator of cellular redox balance and is often overexpressed in cancer cells, making it an attractive target for anticancer drug development frontiersin.org. Inhibition of TrxR can lead to increased oxidative stress and induce apoptosis in cancer cells frontiersin.org.

While direct inhibition of TrxR by this compound has not been extensively documented, various natural and synthetic compounds with related structures are known TrxR inhibitors. Mercury compounds, for instance, are highly effective inhibitors due to their affinity for the selenocysteine residue in the active site of TrxR frontiersin.org. Auranofin, a gold-containing compound, is another selective TrxR inhibitor that has shown efficacy as an anticancer agent in preclinical studies for glioblastoma nih.gov. The investigation of natural product-based inhibitors for the Trx/TrxR system is an active area of research, suggesting that fumiquinolazines, as natural alkaloids, could potentially interact with this enzyme system elsevierpure.comresearchgate.net.

The fumiquinazoline family of alkaloids has demonstrated notable potential in antiviral and anti-inflammatory applications. Various alkaloids have been shown to possess a broad spectrum of antiviral activities against both DNA and RNA viruses nih.govkaust.edu.sakaust.edu.sa. Scequinadoline D, a fumiquinazoline alkaloid, displayed significant antiviral activity against the hepatitis C virus researchgate.net. The antiviral mechanisms of alkaloids can include impeding the attachment of the virus to host cells, interfering with viral genetic material (DNA or RNA) synthesis, or blocking the assembly of new virus particles nih.gov.

In the realm of anti-inflammatory research, numerous fumiquinazoline and related quinazoline compounds have shown potent activity researchgate.net. In one study, several novel alkaloids isolated from a marine-derived fungus, including fumiquinazoline-like compounds, exhibited significant inhibitory effects on the production of nitric oxide (NO) in microglia, a key process in neuroinflammation nih.govmdpi.com. Two compounds, in particular, showed more potent anti-inflammatory activity than the positive control, eicosapentaenoic acid (EPA) nih.gov. The anti-inflammatory mechanism of these compounds often involves the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 nih.gov.

Research Methodologies and Analytical Techniques for Fumiquinazoline C Studies

Methods for Isolation and Purification in Research Settings

The initial step in studying Fumiquinazoline C involves its extraction and purification from the producing organism. Fungal cultures are typically grown in liquid or on solid media to encourage the production of secondary metabolites. The isolation process for fungal alkaloids like this compound generally follows a multi-step approach involving extraction and chromatography.

Extraction: The process often begins with the extraction of the fungal biomass or the culture broth using organic solvents. For instance, clarified culture broth can be absorbed into a resin like XAD-16, followed by elution with a solvent such as methanol (B129727) to concentrate the metabolites. amazonaws.com

Purification: Following initial extraction, purification is necessary to isolate this compound from a complex mixture of other fungal metabolites. This is typically achieved through various chromatographic techniques. Solid-phase extraction (SPE) can be employed for initial cleanup and fractionation of the crude extract. mdpi.com Further purification often involves column chromatography, such as gel filtration, which separates molecules based on size. nih.gov High-performance liquid chromatography (HPLC) is a critical tool for the final purification steps, yielding the highly pure compound required for structural elucidation and bioactivity assays.

The table below summarizes the common steps in the isolation and purification process.

Table 1: General Protocol for this compound Isolation and Purification

Step Technique Purpose
1. Fungal Cultivation Liquid or Solid Media Fermentation To produce sufficient quantities of the fungal biomass and secondary metabolites.
2. Extraction Solvent Extraction (e.g., Methanol, Acetone) or Resin Adsorption (e.g., XAD-16) To separate the crude metabolite mixture from the culture medium and fungal cells. amazonaws.comnih.gov
3. Initial Cleanup Solid-Phase Extraction (SPE) To remove major impurities and fractionate the crude extract based on polarity. mdpi.com
4. Fractionation Column Chromatography (e.g., Sephadex Gel Filtration) To separate compounds based on physical properties like size and polarity, enriching the fraction containing this compound. nih.gov

| 5. Final Purification | High-Performance Liquid Chromatography (HPLC) | To achieve high-purity isolation of this compound for subsequent analysis. |

Advanced Spectrometric and Chromatographic Techniques for Detection and Quantification

Accurate detection and quantification of this compound in biological samples are paramount for biosynthesis studies and metabolic profiling. Modern analytical chemistry provides several powerful techniques that combine chromatographic separation with sensitive spectrometric detection.

Liquid chromatography-mass spectrometry (LC/MS) is a cornerstone technique in the analysis of this compound and related metabolites. amazonaws.comnih.gov This method combines the potent separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov In a typical LC/MS analysis, an extract from a fungal culture is injected into an HPLC system, where individual compounds are separated on a column. The separated compounds then enter the mass spectrometer, which ionizes them and measures their mass-to-charge ratio (m/z). chromedia.org This allows for the precise identification of this compound (exact mass: 443.1594 g/mol ) even in complex mixtures. nih.gov LC/MS is invaluable for confirming the presence of this compound in gene deletion mutants or in enzymatic assays designed to probe its biosynthesis. nih.gov

For unambiguous identification and structural confirmation, a combination of HPLC with both ultraviolet (UV) detection and high-resolution mass spectrometry (HRMS) is often employed. nih.govresearchgate.net As compounds elute from the HPLC column, they pass through a UV detector, which records their absorbance at specific wavelengths, providing initial quantitative data and a characteristic chromatogram. amazonaws.commdpi.com Subsequently, the eluent enters a high-resolution mass spectrometer (such as an Orbitrap or time-of-flight analyzer), which measures the mass-to-charge ratio with extremely high accuracy. researchgate.net This precision allows for the determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. This level of detail is critical for confirming the identity of this compound and for characterizing novel, structurally related analogs. nih.gov

Imaging Mass Spectrometry (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly within biological samples. nih.govmdpi.com In the context of this compound research, MSI has been used to map the location of this metabolite within Aspergillus fumigatus colonies. nih.gov For this analysis, fungal cultures are grown on a thin layer of agar (B569324) medium. After a period of incubation, the sample is prepared for analysis, which may involve dehydration to create a flat surface. nih.gov The surface of the colony is then scanned with a laser (in techniques like MALDI-MSI) or another ionization source, generating a mass spectrum at each pixel. mdpi.comnih.gov By mapping the intensity of the ion corresponding to this compound (m/z 443.159), researchers can create a chemical image showing its precise location. nih.gov This has revealed that this compound selectively accumulates in the conidia (asexual spores) of A. fumigatus, pointing to its specialized biological role in this structure. nih.gov

Genetic Engineering Approaches in Biosynthesis Research

Understanding the biosynthesis of this compound requires tools to manipulate the genetic makeup of the producing fungus. Genetic engineering techniques are used to identify the genes responsible for its production and to characterize the function of the enzymes they encode. researchgate.netmdpi.com

Gene deletion is a fundamental approach used to establish a direct link between a gene (or gene cluster) and the production of a specific metabolite. mdpi.com In the study of this compound biosynthesis in Aspergillus fumigatus, researchers have targeted the genes within its proposed biosynthetic gene cluster (BGC). For example, the deletion of the nonribosomal peptide synthetase (NRPS) gene fmqA resulted in a mutant strain that was completely unable to produce any fumiquinazoline congeners, including this compound. nih.gov This experiment definitively proved that the fmq gene cluster is responsible for the synthesis of this family of compounds.

In a related approach, gene deletion and "knock-in" studies in a different fungus, Penicillium aethiopicum, were used to characterize the function of individual biosynthetic enzymes. nih.gov Researchers first deleted the native tqaB gene to create a "clean" background. They then introduced, or "knocked-in," the homologous gene from the A. fumigatus fumiquinazoline pathway, af12050, into the mutant strain. Analysis of the metabolites produced by this engineered strain provided crucial insights into the substrate specificity and function of the Af12050 enzyme in the fumiquinazoline biosynthetic pathway. nih.gov

Table 2: Examples of Genetic Engineering in this compound Research

Organism Gene Targeted Genetic Modification Outcome Reference
Aspergillus fumigatus fmqA Gene Deletion (Knockout) Abolished production of all fumiquinazoline congeners, including this compound. nih.gov
Penicillium aethiopicum tqaB Gene Deletion (Knockout) Eliminated production of the native tryptoquialanine (B1250213) pathway products. nih.gov

Future Directions and Research Opportunities for Fumiquinazoline C

Unraveling Cryptic Biosynthetic Pathways and Regulatory Networks

The biosynthesis of Fumiquinazoline C is a complex process orchestrated by the fmq gene cluster and influenced by a sophisticated network of regulatory proteins. The core biosynthetic machinery involves two non-ribosomal peptide synthetases (NRPS), FmqA and FmqC, a mono-oxygenase (FmqB), and a FAD-dependent oxidoreductase (FmqD). uniprot.org The pathway begins with the condensation of anthranilic acid, L-tryptophan, and L-alanine by FmqA to form fumiquinazoline F (FqF). fapesp.br FqF is then oxidized by FmqB and further processed by FmqC to yield fumiquinazoline A (FqA). uniprot.org The final step is the conversion of FqA to FqC by the oxidoreductase FmqD. uniprot.org

Regulation of this pathway is multifaceted. The Cell Wall Integrity Pathway (CWIP), particularly the MAPK kinase MpkA and the transcription factor RlmA, plays a crucial dual role. uniprot.orgidrblab.cnnih.gov MpkA phosphorylates FmqC, while RlmA directly regulates the expression of fmq genes. uniprot.orgidrblab.cnnih.gov This links FqC production to cellular stress responses and developmental processes like conidiation. fapesp.br Further complexity is added by the stress-responsive transcription factor SebA, the deletion of which leads to an overproduction of FqC. uniprot.orgidrblab.cnnih.gov Global regulators such as LaeB, the conidiation-specific transcription factor BrlA, and other transcription factors like OsaA and RtfA also modulate the expression of the fmq cluster. scispace.comasm.orgnih.govnih.gov

Future research should aim to dissect these regulatory networks further. Identifying the specific environmental signals that trigger these pathways and understanding how they are integrated to control FqC production is a key area for investigation. Moreover, the fmq cluster itself may hold further secrets, and exploring the possibility of cryptic or alternative biosynthetic routes could reveal novel fumiquinazoline analogs. The use of epigenetic modifiers, such as valproic acid, has already been shown to significantly enhance FqC production by up-regulating the expression of all genes in the fmq cluster, suggesting that chromatin-level regulation is another important control layer to be explored. nih.govasm.orgresearchgate.net

Table 1: Genes of the this compound Biosynthetic Cluster and Their Functions

GeneEncoded ProteinProposed Function in FqC Biosynthesis
fmqANon-ribosomal peptide synthetase (NRPS)Condenses anthranilic acid, L-tryptophan, and L-alanine to form Fumiquinazoline F (FqF). uniprot.orgfapesp.br
fmqBFAD-dependent mono-oxygenaseOxidizes Fumiquinazoline F (FqF). uniprot.org
fmqCNon-ribosomal peptide synthetase (NRPS)Acts on the product of FmqB to form Fumiquinazoline A (FQA). uniprot.org
fmqDFAD-dependent oxidoreductaseCatalyzes the final conversion of Fumiquinazoline A (FQA) to this compound (FqC). uniprot.org
fmqEPutative transporterPotentially involved in the transport of fumiquinazoline compounds. uniprot.org

Table 2: Key Regulators of this compound Biosynthesis

RegulatorTypeRegulatory Effect on FqC Biosynthesis
MpkAMAPK kinase (CWIP)Positively regulates by phosphorylating FmqC. uniprot.orgidrblab.cnnih.gov
RlmATranscription factor (CWIP)Positively regulates by directly controlling fmq gene expression. uniprot.orgidrblab.cnnih.gov
SebAStress-responsive transcription factorNegatively regulates; its deletion leads to overproduction of FqC. uniprot.orgidrblab.cnnih.gov
LaeBGlobal regulatorPart of a regulatory hub (CsdA-LaeB) that governs FqC biosynthesis. scispace.com
BrlAConidiation-specific transcription factorPositively regulates FqC accumulation in conidial tissues. uniprot.orgnih.gov
OsaAWOPR transcription factorPositively regulates the production of FqC. nih.govmdpi.com
RtfATranscription factorActs as a repressor of fmqA expression and FqC production. asm.org

Comprehensive Elucidation of Molecular Targets and Pathways of Action

The primary biological activity described for this compound is its ability to inhibit phagocytosis. fapesp.brmdpi.com This anti-phagocytic property has been demonstrated against both soil amoebae, such as Dictyostelium discoideum, and murine macrophages. fapesp.brmdpi.com This suggests that FqC plays a crucial role in protecting Aspergillus fumigatus conidia from predation in the environment and from clearance by the host immune system during infection. fapesp.brnih.gov

However, the precise molecular targets and the downstream cellular pathways affected by FqC remain largely unknown. Future research should focus on identifying the specific cellular receptors or proteins that FqC interacts with on the surface of or within phagocytic cells. Understanding this interaction is the first step in deciphering its mechanism of action. Does FqC disrupt the cytoskeletal rearrangements necessary for engulfment? Does it interfere with signaling pathways that initiate the phagocytic process? These are critical questions that need to be answered.

Techniques such as affinity chromatography with immobilized FqC could be used to pull down interacting proteins from phagocyte lysates. Additionally, transcriptomic and proteomic analyses of phagocytic cells exposed to FqC could reveal which cellular pathways are perturbed. This could uncover links to pathways beyond phagocytosis, potentially revealing other biological activities of this complex molecule. Given that related fumiquinazoline alkaloids have shown cytotoxic, antibacterial, and antifungal properties, it is plausible that FqC also possesses a broader range of bioactivities waiting to be discovered. researchgate.netrsc.orgfrontiersin.org

Exploration of Chemical Diversity via Synthetic and Semisynthetic Strategies

The total synthesis of this compound and several of its congeners has been successfully achieved, providing a framework for the creation of novel derivatives. scispace.comacs.orgnih.gov These synthetic routes, often involving complex, multi-step processes, offer the potential to generate a library of fumiquinazoline analogs with modified structures. nih.gov By altering the building blocks used in the synthesis—for example, by substituting different amino acids for L-tryptophan or L-alanine—it is possible to create a diverse range of compounds. ebi.ac.uk

Semisynthetic approaches also hold considerable promise. Using naturally produced fumiquinazolines, such as Fumiquinazoline A or F, as starting materials, chemical modifications can be introduced to generate novel structures. acs.org This could involve, for example, altering the oxidation state of the molecule or adding different functional groups.

The goal of these synthetic and semisynthetic efforts is to explore the structure-activity relationship of the fumiquinazoline scaffold. By systematically modifying the structure of FqC and testing the resulting analogs for biological activity, it will be possible to identify the key chemical features responsible for its anti-phagocytic properties and to potentially develop derivatives with enhanced potency or novel activities. This exploration of chemical diversity is essential for developing fumiquinazoline-based compounds for therapeutic or research applications. mdpi.comscispace.com

Development of Novel Research Probes and Tool Compounds

The unique anti-phagocytic activity of this compound makes it an excellent candidate for development as a chemical probe to study the process of phagocytosis. A "tool compound" is a small molecule with a well-defined biological activity that can be used to investigate cellular processes. By inhibiting phagocytosis, FqC can be used to dissect the molecular mechanisms underlying this fundamental cellular process, which is critical for immunity, tissue remodeling, and clearance of apoptotic cells.

To be truly effective as a research probe, FqC could be modified to incorporate reporter tags, such as fluorescent dyes or biotin. These tagged versions of FqC would allow researchers to visualize its localization within cells and to identify its binding partners more easily. The development of such probes would be invaluable for cell biologists studying the intricate machinery of phagocytosis.

Furthermore, the creation of a library of fumiquinazoline analogs, as described in the previous section, would provide a set of tool compounds to probe the structure-activity relationships of phagocytosis inhibitors. This could lead to the identification of more potent and selective inhibitors, which could be used to further refine our understanding of this critical biological pathway. While there are currently no specific reports on the development of FqC as a research probe, its defined biological activity presents a clear opportunity for its use in chemical biology applications. amazonaws.com

Investigation of Ecological and Pathogenic Roles in Microbial Interactions

This compound is a conidia-associated metabolite, suggesting its primary roles are related to the survival and dispersal of Aspergillus fumigatus spores. nih.govnih.gov In the soil environment, A. fumigatus is in constant competition with a myriad of other microorganisms, including bacteria and predatory amoebae. fapesp.brnih.gov The anti-phagocytic properties of FqC provide a clear competitive advantage by protecting the conidia from being consumed by these predators. fapesp.brnih.gov Additionally, some studies suggest that fumiquinazolines may contribute to protection against UV radiation, another significant environmental stressor. asm.orgmdpi.com

The ecological role of FqC is intrinsically linked to its pathogenic potential. The ability to evade phagocytosis is a key virulence factor for many pathogens. By inhibiting uptake by immune cells like macrophages, FqC likely contributes to the ability of A. fumigatus to establish an infection in a susceptible host. fapesp.brmdpi.com The regulation of FqC biosynthesis by the Cell Wall Integrity Pathway, which is known to be important for virulence, further supports this pathogenic role. uniprot.orgasm.org

Future research should aim to quantify the contribution of FqC to the fitness of A. fumigatus in complex microbial communities. Co-culture experiments with various soil microbes could reveal the full spectrum of organisms against which FqC is active. In the context of pathogenesis, it is important to determine the precise role of FqC in different infection models and to understand how its production is regulated in vivo during the course of an infection. This knowledge could lead to new strategies for combating aspergillosis by targeting the production or activity of this key virulence factor. d-nb.infofrontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.